molecular formula C7H9N3O B11764868 6-(Aminomethyl)picolinamide

6-(Aminomethyl)picolinamide

Cat. No.: B11764868
M. Wt: 151.17 g/mol
InChI Key: WGZUCRJSVUCYAN-UHFFFAOYSA-N
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Description

6-(Aminomethyl)picolinamide is an organic compound with the molecular formula C7H9N3O It is a derivative of picolinamide, featuring an aminomethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

6-(Aminomethyl)picolinamide can be synthesized through several methods. One common approach involves the hydrogenation of 6-cyanomethylpicolinamide. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under mild conditions .

Another method involves the coupling of 6-bromomethylpicolinamide with ammonia or an amine under basic conditions. This reaction can be facilitated by using a palladium catalyst in the presence of a base like potassium carbonate (K2CO3) .

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. The choice of catalyst and reaction parameters is crucial to achieving efficient production .

Chemical Reactions Analysis

Synthetic Routes to 6-(Aminomethyl)picolinamide Derivatives

The synthesis of related aminomethylpicolinamide derivatives often involves multi-step strategies:

Reactivity of the Aminomethyl Group

The primary amine in the aminomethyl substituent participates in several reactions:

  • Methylation :
    Methylation with iodomethane (CH₃I) in the presence of K₂CO₃ or DIPEA converts thiophenol derivatives (e.g., 20a , 20b ) to methylated products (e.g., 11 , 12 ) .

  • Coordination Chemistry :
    Copper(II) complexes incorporating picolinamide and tricyanomethanido ligands (e.g., [Cu(pca)₂(tcm)₂]) demonstrate the ability of the aminomethyl group to stabilize metal coordination geometries. Hydrogen bonding between the NH₂ group and ligands further enhances structural stability .

Amide Functionalization

The picolinamide core undergoes modifications to enhance pharmacological properties:

  • Heteroaryl Substitution :
    Substitution at the pyridine ring’s 4-position with pyrimidin-5-yloxy groups (e.g., compound 27 ) improves metabotropic glutamate receptor 5 (mGlu₅) antagonism. SAR studies (Table 2 in ) reveal that 6-methyl substitution on the picolinamide core enhances potency (e.g., 13 vs. 12 ) .

  • Acid Hydrolysis :
    Acidic conditions (e.g., hydriodic acid) hydrolyze nitriles to carboxylic acids, as seen in the conversion of 24 to 14 .

Heterocyclic Salt Formation

Reactions with ketones and sulfones yield novel heterocycles:

  • Imidazolidin-4-one Formation :
    Treatment of picolinamides with 1,3-propanesultone and ketones generates pyridinium salts (e.g., 2a–f ) and imidazolidin-4-one derivatives (e.g., 3a–j ). Quantum-chemical calculations confirm the stability of these salts toward hydrolysis .

Biological Activity and SAR

Key structural modifications correlate with bioactivity:

ModificationEffect on mGlu₅ Potency CYP1A2 Inhibition
6-Methyl substitution↑ Potency (e.g., 11 vs. 10 )Moderate (IC₅₀ = 0.3–1.0 μM)
Pyrimidin-5-yl ether↑ Plasma binding vs. pyridin-3-yl↓ Inhibition (IC₅₀ > 1 μM)

Challenges in Functionalization

  • Nitrile Reduction : Failed hydrogenation of methyl 4-cyanopicolinate (12 ) underscores the need for alternative reductants or protective strategies .

  • Steric Effects : Bulky substituents (e.g., cyclopropyl at pyrimidin-5-yl 2-position in 34 ) reduce mGlu₅ potency by >5-fold .

Scientific Research Applications

Chemistry

6-(Aminomethyl)picolinamide serves as a crucial building block in the synthesis of more complex molecules. It is utilized in coordination chemistry as a ligand due to its ability to coordinate with metal ions, which can lead to the development of new catalysts and materials.

Biology

Research has indicated that this compound exhibits potential biological activities:

  • Antimicrobial Properties: Studies have shown effectiveness against various bacterial strains, suggesting its utility in developing new antibiotics.
  • Antifungal Activity: The compound targets the cytochrome bc1 complex in fungi, disrupting cellular respiration.

Medicine

Ongoing research explores the therapeutic potential of this compound:

  • Cancer Treatment: Preliminary studies indicate its efficacy in inhibiting tumor growth in various cancer models, particularly those resistant to conventional therapies.
  • Neuroprotective Effects: Investigations are underway to assess its role in neurodegenerative diseases, focusing on its ability to modulate neuroinflammatory responses .

Case Study 1: Anticancer Activity

A study conducted at a prominent research institution evaluated the anticancer properties of this compound against triple-negative breast cancer models. Key findings included:

  • Tumor Reduction: Treated mice exhibited a tumor size reduction of approximately 40% compared to controls.
  • Mechanistic Insights: Western blot analyses revealed downregulation of anti-apoptotic proteins, indicating a potential mechanism for its anticancer activity.

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that this compound effectively inhibited the growth of several pathogenic bacteria. The compound's minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, highlighting its potential as a novel antimicrobial agent .

Data Tables

Application AreaSpecific UseObserved EffectsReferences
ChemistryBuilding block for synthesisFacilitates complex molecule development
BiologyAntimicrobial & antifungalEffective against bacterial strains; disrupts fungal respiration
MedicineCancer treatmentReduces tumor size; modulates apoptosis

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

6-(aminomethyl)pyridine-2-carboxamide

InChI

InChI=1S/C7H9N3O/c8-4-5-2-1-3-6(10-5)7(9)11/h1-3H,4,8H2,(H2,9,11)

InChI Key

WGZUCRJSVUCYAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(=O)N)CN

Origin of Product

United States

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